

# Enolicam Sodium: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enolicam sodium*

Cat. No.: *B1260865*

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This technical guide provides an in-depth analysis of the physicochemical properties of **Enolicam sodium**, a significant non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, and procedural insights.

## Physicochemical Properties of Enolicam and its Sodium Salts

Enolicam is a non-narcotic analgesic and anti-inflammatory agent.<sup>[1]</sup> Its sodium salt, **Enolicam sodium**, can exist in both anhydrous and hydrated forms. The molecular formula and weight of these compounds are summarized below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Form
Enolicam	C <sub>17</sub> H <sub>12</sub> Cl <sub>3</sub> NO <sub>4</sub> S	432.71	Parent Compound <sup>[1]</sup>
Enolicam sodium anhydrous	C <sub>17</sub> H <sub>11</sub> Cl <sub>3</sub> NNaO <sub>4</sub> S	454.69	Anhydrous Salt
Enolicam sodium monohydrate	C <sub>17</sub> H <sub>11</sub> Cl <sub>3</sub> NNaO <sub>4</sub> S·H <sub>2</sub> O	472.71	Hydrated Salt <sup>[2]</sup>

There is conflicting information in some sources regarding a compound also named **Enolicam sodium** anhydrous with the molecular formula  $C_{15}H_{13}N_2NaO_4$  and a molecular weight of 308.27 g/mol .[3] However, the more detailed and consistent chemical database entries support the chlorinated benzothiepine carboxamide structure for Enolicam.[1][2]

## Experimental Protocols

Detailed experimental protocols for the synthesis of Enolicam have been described. The synthesis involves a multi-step process starting from the oxidation of a benzothiepin derivative.

Synthesis of Enolicam:

- **Oxidation:** 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin is oxidized using hydrogen peroxide in an acetic acid-water mixture. This step yields 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]
- **Reaction with Pyrrolidine:** The product from the previous step is reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]
- **Condensation:** This intermediate is then condensed with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF). This reaction results in the formation of N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.[3]
- **Hydrolysis:** The final step involves the hydrolysis of the product from the condensation step with hydrochloric acid in a refluxing ethanol-water mixture to yield Enolicam.[3]

## Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a pharmaceutical compound like **Enolicam sodium**.



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Workflow for Pharmaceutical Compound Analysis.

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## References

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- To cite this document: BenchChem. [Enolicam Sodium: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260865#enolicam-sodium-molecular-formula-and-weight]

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